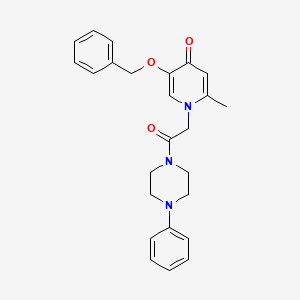

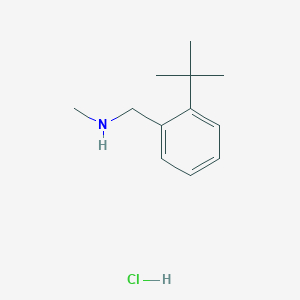

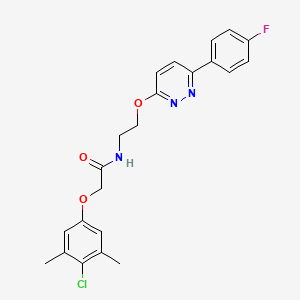

![molecular formula C9H7ClN2O2 B2507108 Methyl 7-chloroimidazo[1,5-a]pyridine-5-carboxylate CAS No. 1427448-43-8](/img/structure/B2507108.png)

Methyl 7-chloroimidazo[1,5-a]pyridine-5-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Methyl 7-chloroimidazo[1,5-a]pyridine-5-carboxylate is a chemical compound that belongs to the class of heterocyclic compounds. These compounds are characterized by rings that contain at least two different elements as members of their rings. In this case, the compound features an imidazo[1,5-a]pyridine core, which is a fused heterocyclic structure consisting of an imidazole ring fused to a pyridine ring. The compound also contains a chloro substituent and a carboxylate ester functional group.

Synthesis Analysis

The synthesis of related heterocyclic compounds has been reported in the literature. For instance, a series of 2-methylimidazo[1,2-a]pyridine-3-carboxylic acids were synthesized by reacting 2-aminopyridines with ethyl 2-chloroacetoacetate followed by hydrolysis of the resulting ethyl carboxylates . Although this synthesis does not directly pertain to the target compound, it provides insight into the synthetic strategies that could be employed for the synthesis of similar heterocyclic carboxylates.

Molecular Structure Analysis

The molecular structure of this compound would be expected to exhibit the typical features of imidazo[1,5-a]pyridine derivatives, including planarity due to the conjugated system of the fused rings and the potential for hydrogen bonding due to the nitrogen atoms present in the imidazole and pyridine rings. The presence of the chloro substituent and the methyl ester group would influence the electronic distribution within the molecule, potentially affecting its reactivity and interaction with biological targets.

Chemical Reactions Analysis

While the provided data does not include specific reactions for this compound, the literature on related compounds suggests that these heterocycles can participate in various chemical reactions. For example, the synthesis of alkyl 4-(diethoxymethyl)-3-pyridin-3-ylisoxazole-5-carboxylates involves a domino 1,3-dipolar cycloaddition and elimination, starting from pyridine-3-nitrile oxide . This indicates that the pyridine moiety can be functionalized through cycloaddition reactions, which could be applicable to the synthesis of derivatives of the compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would likely include moderate solubility in organic solvents due to the ester group, and lower solubility in water. The chloro substituent would make the compound susceptible to nucleophilic substitution reactions. The compound's melting point, boiling point, and stability would be influenced by the nature of the heterocyclic core and the substituents attached to it. The compound's reactivity in biological systems could be assessed by its potential antiinflammatory, analgesic, antipyretic, and ulcerogenic activities, as seen in related compounds .

Aplicaciones Científicas De Investigación

Optical Properties and Synthesis

The compound has been utilized in the synthesis of novel derivatives for studying optical properties. For instance, a series of novel derivatives were synthesized from 3-butyl-1-chloroimidazo[1,5-a]pyridine-7-carboxylic acid and ethyl 3-aryl-1H-pyrazole-5-carboxylate. These compounds were characterized and their fluorescence spectral characteristics were investigated, revealing insights into the absorption and emission properties related to substituent groups on the pyrazole and benzene moieties (Yan-qing Ge et al., 2014).

Regioselective Synthesis

Methyl 7-chloroimidazo[1,5-a]pyridine-5-carboxylate is integral in the regioselective synthesis of various substituted derivatives. A study explored the synthesis of 7-substituted pyrazolo[1,5-a]pyrimidine-3-carboxamides, highlighting the regioselectivity of N-alkylation tunable by the carboxy function, which is critical for the targeted synthesis of specific derivatives (Miha Drev et al., 2014).

Molecular Rotor Studies

The compound's derivatives have been studied for their properties as fluorescent molecular rotors (FMRs). A library of FMRs was synthesized to study their viscosity sensing properties, contributing to the understanding of charge transfer within molecules and their potential applications in sensing and imaging technologies (S. D. Jadhav & N. Sekar, 2017).

Coordination Polymer and Photoluminescent Properties

Studies have utilized the compound in the synthesis of coordination polymers with potential applications in materials science. For instance, a new ligand was synthesized and used to construct coordination polymers with different dimensional structures. These structures were explored for their photoluminescent and magnetic properties, shedding light on the compound's role in the development of advanced materials (Wei Jiang & Guo-Ping Yong, 2019).

Safety and Hazards

Direcciones Futuras

Imidazo[1,5-a]pyridine and its derivatives have attracted growing attention due to their unique chemical structure and versatility, optical behaviours, and biological properties . They have potential in several research areas, from materials science to the pharmaceutical field . Therefore, “Methyl 7-chloroimidazo[1,5-a]pyridine-5-carboxylate” and similar compounds may have promising future applications in these areas.

Mecanismo De Acción

Target of Action

The primary targets of Methyl 7-chloroimidazo[1,5-a]pyridine-5-carboxylate are currently unknown. This compound is a relatively new chemical entity and research into its specific targets is ongoing .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors . These factors can include pH, temperature, presence of other chemicals, and specific conditions within the body.

Propiedades

IUPAC Name |

methyl 7-chloroimidazo[1,5-a]pyridine-5-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClN2O2/c1-14-9(13)8-3-6(10)2-7-4-11-5-12(7)8/h2-5H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDVBYCSLGUSGKI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=CC2=CN=CN12)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.62 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

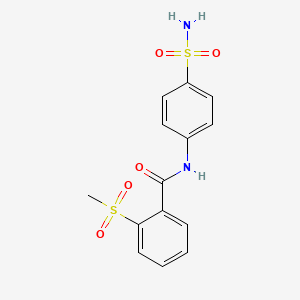

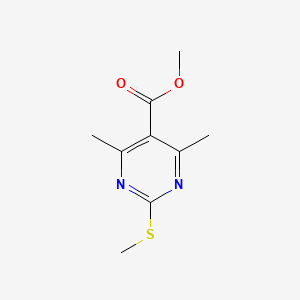

![(Z)-N-(benzo[d][1,3]dioxol-5-yl)-2-(5-(4-ethoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)acetamide](/img/structure/B2507025.png)

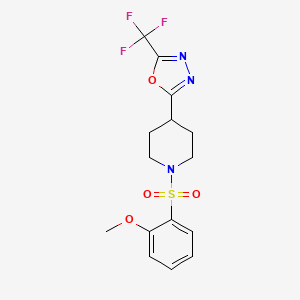

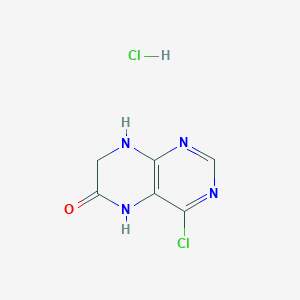

![2-Chloro-N-[1-[2-chloro-6-(trifluoromethyl)pyridin-3-yl]ethyl]propanamide](/img/structure/B2507031.png)

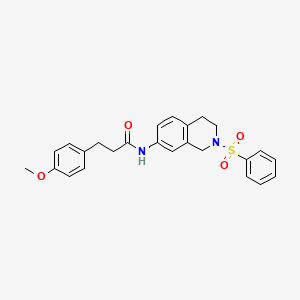

![[3-(4-Fluorobutyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2507042.png)

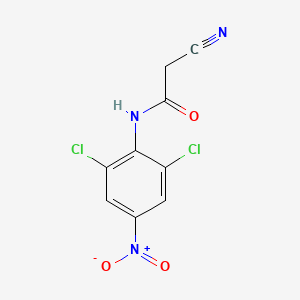

![N-[(3Z)-3-[1-cyano-2-(hexylamino)-2-oxoethylidene]isoindol-1-yl]benzamide](/img/structure/B2507044.png)